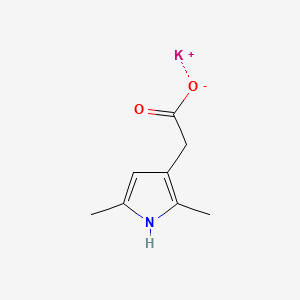
potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an acetate group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate typically involves the condensation of 2,5-dimethylpyrrole with acetic acid derivatives. One common method is the Paal-Knorr synthesis, where 2,5-hexanedione reacts with glycine to form 2,5-dimethylpyrrole, which is then esterified with acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis, followed by purification processes such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A precursor in the synthesis of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate.
Pyrrole-2,5-dione: An oxidation product of the pyrrole ring.
Pyrrolidine: A reduction product of the pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetate group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2866316-85-8 |
|---|---|
Molecular Formula |
C8H10KNO2 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
potassium;2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate |
InChI |
InChI=1S/C8H11NO2.K/c1-5-3-7(4-8(10)11)6(2)9-5;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
MDMVUJJVWAQMAP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(N1)C)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















